

Morfamquat Dichloride: A Technical Guide to its Synthesis and Chemical Properties

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Compound of Interest

Compound Name: Morfamquat

Cat. No.: B1218459

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Abstract

Morfamquat dichloride is a quaternary ammonium herbicide, recognized for its activity against broadleaf weeds. As a member of the bipyridinium family, its mode of action is the inhibition of Photosystem I (PSI) in the photosynthetic electron transport chain, leading to rapid desiccation and cell death. This technical guide provides a comprehensive overview of the synthesis of **Morfamquat** dichloride, its chemical and physical properties, and its biological activity. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of herbicides and related chemical compounds.

Introduction

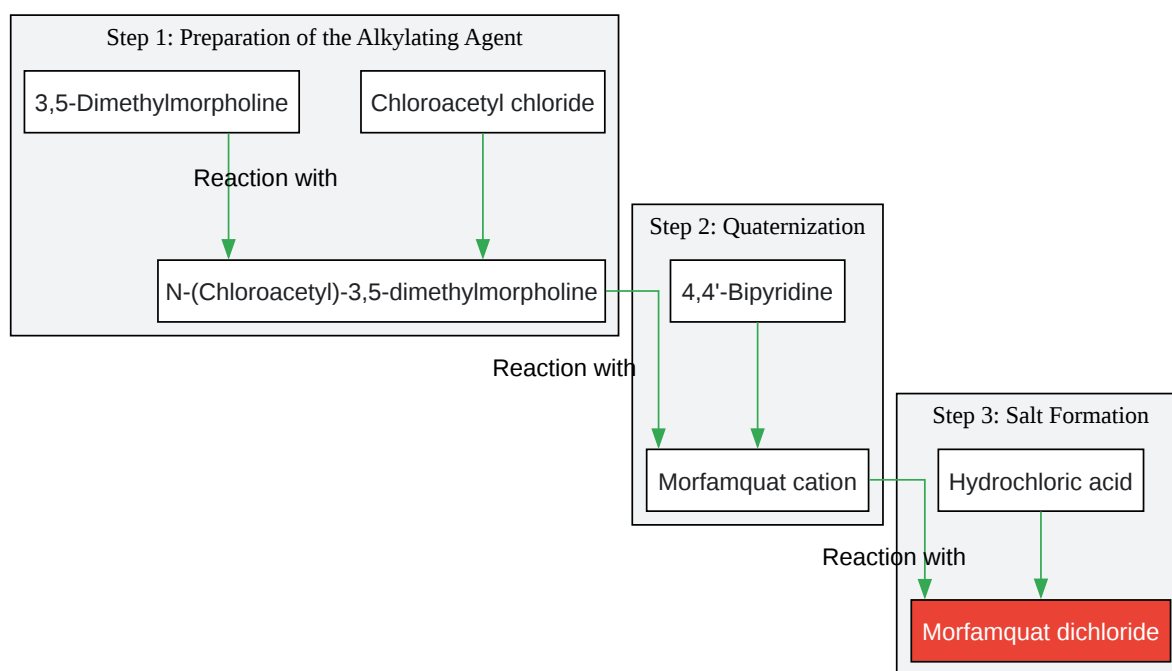
Morfamquat dichloride, chemically known as 1,1'-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-4,4'-bipyridinium dichloride, is a contact herbicide with some desiccant action.[1] It was once used for the control of broadleaf weeds in cereals and turf.[2] Belonging to the bipyridinium class of herbicides, which also includes paraquat and diquat, its herbicidal activity stems from its ability to intercept electrons in the Photosystem I (PSI) of plants, leading to the generation of reactive oxygen species and subsequent cellular damage.[1] Although its use has become less common in many parts of the world, a thorough understanding of its synthesis

and chemical properties remains pertinent for academic research, environmental studies, and the development of new herbicidal agents.

Synthesis of Morfamquat Dichloride

The synthesis of **Morfamquat** dichloride is a multi-step process that involves the quaternization of 4,4'-bipyridine with a substituted morpholine derivative, followed by the formation of the dichloride salt.[1]

Synthesis Pathway



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Caption: Synthesis pathway of **Morfamquat** dichloride.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on the general understanding of bipyridinium herbicide synthesis. Specific reaction conditions may require optimization.

Step 1: Synthesis of N-(Chloroacetyl)-3,5-dimethylmorpholine

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3,5-dimethylmorpholine in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
- Cool the solution in an ice bath.
- Slowly add an equimolar amount of chloroacetyl chloride dropwise from the dropping funnel with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution to remove any unreacted acid chloride and HCl.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain N-(chloroacetyl)-3,5-dimethylmorpholine.

Step 2: Synthesis of 1,1'-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-4,4'-bipyridinium cation

- In a round-bottom flask, dissolve 4,4'-bipyridine in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).^[3]
- Add a slight excess (approximately 2.2 molar equivalents) of N-(chloroacetyl)-3,5-dimethylmorpholine to the solution.
- Heat the reaction mixture to reflux and maintain for several hours.

- Monitor the formation of the bipyridinium salt, which may precipitate out of the solution upon cooling.
- If precipitation occurs, collect the solid by filtration. Otherwise, the solvent can be removed under reduced pressure to yield the crude product.

Step 3: Formation of **Morfamquat** Dichloride

- Dissolve the crude 1,1'-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-4,4'-bipyridinium cation in a minimal amount of water.
- Add a concentrated solution of hydrochloric acid to the aqueous solution of the cation.^[1]
- The **Morfamquat** dichloride salt will precipitate out of the solution.
- Collect the precipitate by filtration, wash with a small amount of cold water, and then with a suitable organic solvent (e.g., acetone) to remove impurities.
- Dry the final product under vacuum.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **Morfamquat** dichloride is presented in the table below.

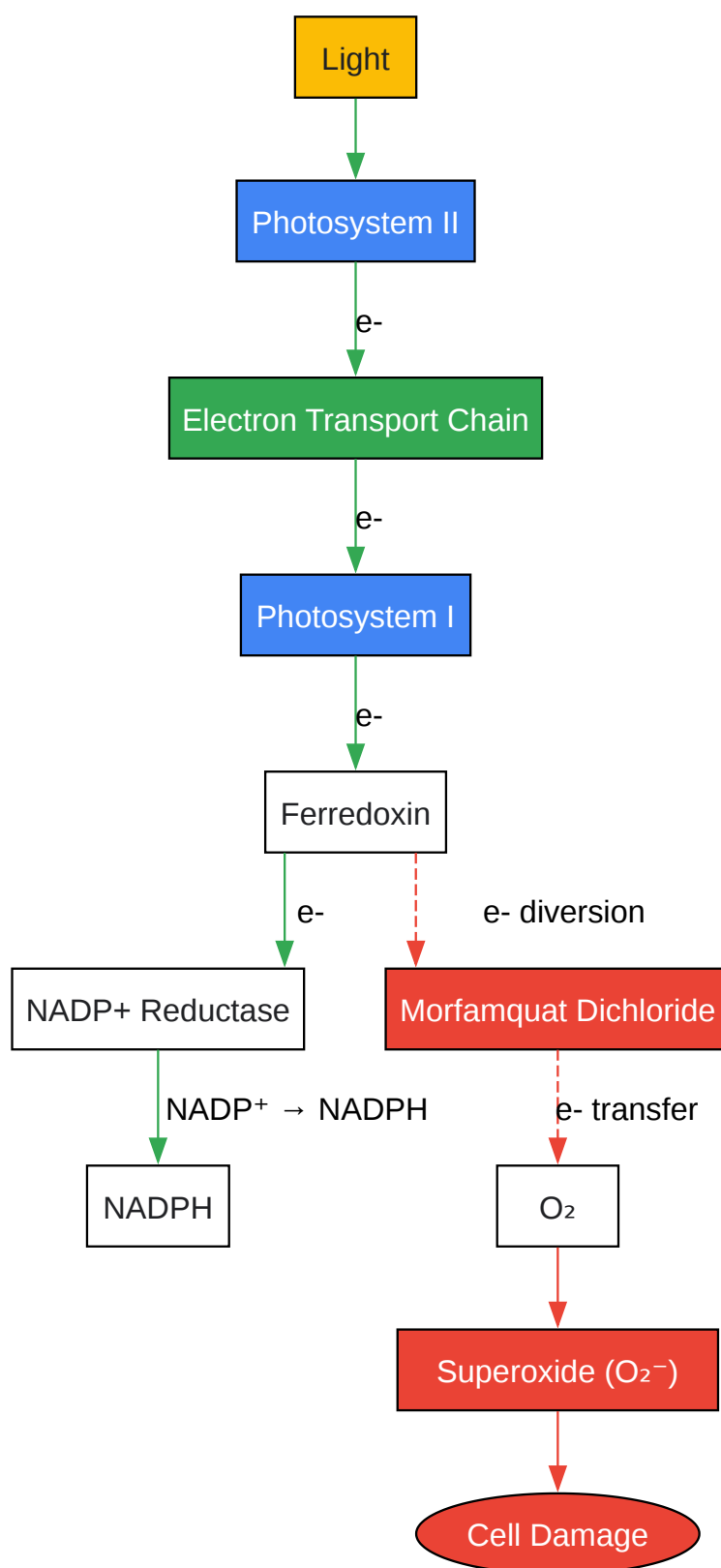
Property	Value	Source
IUPAC Name	1,1'-bis[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]-[4,4'-bipyridine]-1,1'-dium dichloride	[4]
CAS Number	4636-83-3	[5]
Molecular Formula	C ₂₆ H ₃₆ Cl ₂ N ₄ O ₄	[5]
Molecular Weight	539.5 g/mol	[5]
Melting Point	>300 °C	[3]
Solubility in Water	Data not available	[2]
Solubility in Organic Solvents	Data not available	[2]
Octanol-Water Partition Coefficient (log P)	Data not available	[2]
pKa	Data not available	

Biological Activity and Mechanism of Action

Herbicidal Activity

Morfamquat dichloride is a selective herbicide primarily effective against broadleaf weeds.[6] Its mode of action is through the inhibition of Photosystem I (PSI), a critical component of the photosynthetic process in plants.[1]

Mechanism of Action: Photosystem I Inhibition



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Caption: Mechanism of Photosystem I inhibition by **Morfamquat** dichloride.

In the normal photosynthetic process, light energy excites electrons in Photosystem I. These high-energy electrons are transferred to ferredoxin, which then reduces NADP⁺ to NADPH, a vital molecule for carbon fixation. **Morfamquat** dichloride, due to its redox potential, intercepts these electrons from ferredoxin. The now-reduced **Morfamquat** radical cation rapidly reacts with molecular oxygen to produce a superoxide radical. This process regenerates the **Morfamquat** cation, allowing it to participate in this cycle repeatedly. The accumulation of superoxide radicals and other reactive oxygen species leads to rapid lipid peroxidation, membrane damage, and ultimately, cell death.

Toxicological Profile

The available toxicological data for **Morfamquat** dichloride is summarized below.

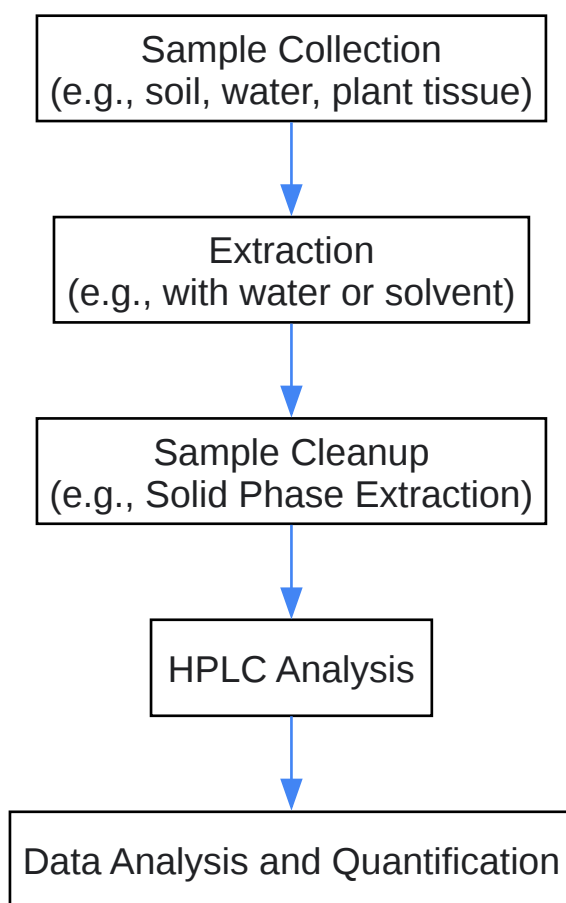
Endpoint	Value	Species	Source
Acute Oral LD ₅₀	325 mg/kg	Rat	[2]
Acute Oral LD ₅₀	367 mg/kg	Bird (Gallus domesticus)	[2]
Chronic 21d NOAEL	Data not available	[2]	

Morfamquat dichloride is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It is also considered a neurotoxin.[2]

Analytical Methodology

The quantification of **Morfamquat** dichloride is typically achieved through High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Herbicide Analysis



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Caption: General workflow for herbicide analysis.

Experimental Protocol: HPLC Analysis (Adapted from similar compounds)

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation:

- **Water Samples:** Filter the water sample through a 0.45 μm filter. Depending on the expected concentration, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte.

- **Soil Samples:** Extract a known weight of soil with a suitable solvent (e.g., water or a water/methanol mixture). Centrifuge and filter the extract. An SPE cleanup step is recommended.
- **Plant Tissues:** Homogenize the plant tissue and extract with an appropriate solvent. The extract will likely require significant cleanup, potentially including liquid-liquid partitioning and SPE.

2. HPLC Conditions:

- **Column:** A reversed-phase C18 column is commonly used for bipyridinium herbicides. The use of an ion-pairing agent in the mobile phase can improve peak shape and retention.
- **Mobile Phase:** An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like heptanesulfonic acid) and an organic modifier (e.g., acetonitrile or methanol).
- **Flow Rate:** Typically 1.0 mL/min.
- **Detection:** UV detection at a wavelength of approximately 258 nm is suitable for **Morfamquat** dichloride.
- **Injection Volume:** 10-20 μ L.

3. Quantification:

- Prepare a series of calibration standards of **Morfamquat** dichloride of known concentrations.
- Inject the standards and the prepared samples into the HPLC system.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of **Morfamquat** dichloride in the samples by comparing their peak areas to the calibration curve.

Conclusion

Morfamquat dichloride is a bipyridinium herbicide with a well-defined mechanism of action involving the inhibition of Photosystem I. While its synthesis follows a logical chemical pathway, detailed experimental protocols are not readily available in public literature, likely due to its diminished commercial use. Its chemical properties, particularly its high melting point, are characteristic of a salt. The available toxicological data indicate moderate acute toxicity. The analysis of **Morfamquat** dichloride can be effectively performed using HPLC with UV detection, a common technique for this class of compounds. This technical guide consolidates the available information on **Morfamquat** dichloride, providing a valuable resource for researchers in the fields of herbicide science, environmental chemistry, and toxicology. Further research to fill the existing data gaps, especially regarding its environmental fate and a more detailed toxicological profile, would be beneficial.

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